alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Overview
Description
alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol: is an organic compound with the molecular formula C15H24O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring, which is further substituted with six methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol typically involves the reaction of 1,3,5-trimethylbenzene with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through reduction and purification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to specific temperature and pressure conditions to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alkyl groups.
Substitution: The methyl groups on the benzene ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1,3,5-Trimethylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tris(2-hydroxy-2-propyl)benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness:
- The presence of six methyl groups and three hydroxyl groups on the benzene ring makes alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol unique in terms of its chemical reactivity and potential applications. The combination of hydrophobic and hydrophilic functional groups allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
2-[3,5-bis(2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9,16-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWGKXGRNQNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173241 | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19576-38-6 | |
Record name | α1,α1,α3,α3,α5,α5-Hexamethyl-1,3,5-benzenetrimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19576-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019576386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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